molecular formula C9H9F2NO B13157479 1-(2-Amino-4,5-difluorophenyl)propan-1-one

1-(2-Amino-4,5-difluorophenyl)propan-1-one

Cat. No.: B13157479
M. Wt: 185.17 g/mol
InChI Key: VEXPQBLWQCFMAS-UHFFFAOYSA-N
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Description

1-(2-Amino-4,5-difluorophenyl)propan-1-one is an organic compound with the molecular formula C9H9F2NO This compound is characterized by the presence of an amino group and two fluorine atoms attached to a phenyl ring, along with a propanone moiety

Preparation Methods

The synthesis of 1-(2-Amino-4,5-difluorophenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2,4-difluoroaniline with a suitable propanone derivative under controlled conditions. The reaction typically requires the use of a catalyst and may involve steps such as nitration, reduction, and substitution to introduce the amino and fluorine groups in the desired positions on the phenyl ring .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product specifications .

Chemical Reactions Analysis

1-(2-Amino-4,5-difluorophenyl)propan-1-one undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures and pressures. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-(2-Amino-4,5-difluorophenyl)propan-1-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Amino-4,5-difluorophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and stability. These interactions can affect various cellular processes, including enzyme activity, signal transduction, and gene expression .

Properties

Molecular Formula

C9H9F2NO

Molecular Weight

185.17 g/mol

IUPAC Name

1-(2-amino-4,5-difluorophenyl)propan-1-one

InChI

InChI=1S/C9H9F2NO/c1-2-9(13)5-3-6(10)7(11)4-8(5)12/h3-4H,2,12H2,1H3

InChI Key

VEXPQBLWQCFMAS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1N)F)F

Origin of Product

United States

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